5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol It is characterized by the presence of a benzodioxole ring fused to an isoxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-benzodioxole with suitable isoxazole precursors in the presence of catalysts and solvents . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity . Detailed studies on its binding interactions and molecular docking provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid: Similar in structure but with an indole ring instead of a benzodioxole ring.
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of benzodioxole and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)7-4-9(17-12-7)6-1-2-8-10(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHNOWCMLRIBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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